![molecular formula C9H8ClN3 B11901171 7-Chloro-2-methylquinazolin-4-amine](/img/structure/B11901171.png)
7-Chloro-2-methylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-methylquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, with the molecular formula C9H8ClN3, has garnered attention due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methylquinazolin-4-amine typically involves the reaction of 2-amino-5-chlorobenzonitrile with acetic anhydride, followed by cyclization with formamide. This method is known for its efficiency and high yield . The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or acetic acid, under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity starting materials are crucial for achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and pharmacological properties .
Scientific Research Applications
Anticancer Applications
Research indicates that 7-chloro-2-methylquinazolin-4-amine demonstrates promising anticancer properties. A study evaluated its cytotoxic effects on multiple human cancer cell lines, revealing significant cytostatic activity with GI50 values ranging from 0.05 to 0.95μM for certain analogs.
Antimicrobial Applications
This compound has been evaluated for antimicrobial activity against various pathogens. Studies have shown minimum inhibitory concentration (MIC) values ranging from 15 to 125μg/mL.
Bacterial Strains Tested
The compound has been tested against:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
These evaluations indicate significant antibacterial properties, particularly against resistant strains .
Data Table: Biological Activities of this compound
Case Studies and Research Findings
- Cytotoxicity Study : A study assessed the cytotoxic effects of various quinazoline derivatives, including this compound, against multiple human cancer cell lines. Results indicated significant cytostatic activity with low GI50 values, highlighting its potential as an effective anticancer agent.
- Antibacterial Evaluation : In a comparative analysis, this compound showed notable antibacterial activity against resistant strains like Klebsiella pneumoniae and Staphylococcus aureus, with MIC values indicating strong efficacy .
- Synthesis and Pharmacological Activity : Research focused on synthesizing derivatives of the compound revealed enhanced antibacterial properties when specific substitutions were made on the phenyl ring. This emphasizes the importance of structural modifications in optimizing biological activity .
Mechanism of Action
The mechanism of action of 7-chloro-2-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interfere with DNA synthesis and repair mechanisms also contributes to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline: Known for its antimalarial properties.
2-Methylquinazoline: Exhibits various biological activities, including anti-inflammatory and analgesic effects.
4-Aminoquinoline: Used in the treatment of malaria and other parasitic infections.
Uniqueness
7-Chloro-2-methylquinazolin-4-amine stands out due to its unique combination of a chlorine atom and a methyl group on the quinazoline ring. This structural feature enhances its reactivity and potential for diverse biological activities. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in medicinal chemistry and drug development .
Biological Activity
7-Chloro-2-methylquinazolin-4-amine is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antibacterial, and antifungal properties. The unique structural features of this compound contribute to its pharmacological profile, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈ClN₃, with a molecular weight of 193.63 g/mol. The presence of a chlorine atom at the 7-position and a methyl group at the 2-position enhances its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₉H₈ClN₃ |
Molecular Weight | 193.63 g/mol |
Structural Features | Chlorine and Methyl groups |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. For instance, it has been shown to inhibit tyrosine kinases, which are crucial in cell signaling and cancer progression. This inhibition can lead to modulation of cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. Notably, studies have reported IC50 values indicating potent cytotoxic effects against HepG2 (human liver cancer) and MCF-7 (breast cancer) cell lines.
Case Study: Anticancer Efficacy
A study evaluated several quinazoline derivatives, including this compound, for their anticancer properties. The results showed that certain derivatives had IC50 values as low as 7.09 µM against HepG2 cells, outperforming the reference drug doxorubicin .
Antibacterial and Antifungal Properties
The compound has demonstrated significant antibacterial activity against various strains, including Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 6 to 9 mg/mL, indicating strong antibacterial properties .
Table: Antibacterial Activity
Microorganism | MIC (mg/mL) |
---|---|
Klebsiella pneumoniae | 6 - 9 |
Staphylococcus aureus | 6 - 9 |
Escherichia coli | 6 - 9 |
Candida albicans | Not specified |
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : Effective against HepG2 and MCF-7 cell lines with low IC50 values.
- Antibacterial Activity : Significant effects on multiple bacterial strains with MIC values indicating efficacy.
- Antifungal Activity : Preliminary studies suggest potential antifungal properties against Candida albicans.
Properties
Molecular Formula |
C9H8ClN3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
7-chloro-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H8ClN3/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
LEFCQKGGIRGELO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.